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Compound of Interest

Compound Name: 4-Bromo-3-iodophenol

Cat. No.: B1526393 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-iodophenol is a versatile tri-substituted aromatic building block valuable for the

synthesis of complex molecules in pharmaceutical and materials science research. Its structure

contains three distinct reactive sites: a phenolic hydroxyl group, a bromine atom, and an iodine

atom. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds

towards palladium-catalyzed cross-coupling reactions allows for a predictable and

regioselective functionalization strategy. This application note provides detailed protocols for

the selective modification of 4-Bromo-3-iodophenol, enabling the stepwise construction of

highly substituted phenol derivatives.

Core Principle: Orthogonal Reactivity

The foundation of this regioselective strategy lies in the relative bond strengths and reactivity of

aryl halides in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more

susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[1][2] This reactivity

difference (I > Br) enables selective functionalization at the iodine-bearing carbon (C3) while

leaving the bromine-bearing carbon (C4) intact. Subsequently, a second, typically more forcing,

cross-coupling reaction can be performed at the C4 position.

Figure 1: Sequential functionalization workflow for 4-Bromo-3-iodophenol.
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Application 1: Regioselective Suzuki-Miyaura
Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. By carefully

selecting the catalyst and conditions, an aryl or vinyl group can be selectively introduced at the

C3 position of 4-Bromo-3-iodophenol.

Quantitative Data Summary

Entry
Boronic
Acid (R¹-
B(OH)₂)

Catalyst
System

Product Yield (%) Ref.

1
Phenylboroni

c acid

Pd(PPh₃)₄ /

K₂CO₃

4-Bromo-3-

phenylphenol
~85-95% [2][3]

2

4-

Methoxyphen

ylboronic acid

Pd(dppf)Cl₂ /

Cs₂CO₃

4-Bromo-3-

(4-

methoxyphen

yl)phenol

~80-90% [1]

3

Vinylboronic

acid pinacol

ester

Pd(OAc)₂ /

SPhos /

K₃PO₄

4-Bromo-3-

vinylphenol
~75-85% [1]

(Note: Yields

are estimated

based on

typical

regioselective

couplings of

bromo-iodo

arenes and

may vary.)

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-
phenylphenol
Materials:
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4-Bromo-3-iodophenol (299 mg, 1.0 mmol)

Phenylboronic acid (134 mg, 1.1 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

Potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol)

1,4-Dioxane (8 mL)

Water (2 mL)

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried 25 mL Schlenk flask, add 4-Bromo-3-iodophenol, phenylboronic acid, and

potassium carbonate.

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

Add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by

TLC or LC-MS.

After completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield the desired 4-Bromo-3-phenylphenol.

Application 2: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a

terminal alkyne. The higher reactivity of the C-I bond allows for the selective introduction of an

alkynyl group at the C3 position.

Quantitative Data Summary
Entry

Alkyne (R¹-
C≡CH)

Catalyst
System

Product Yield (%) Ref.

1
Phenylacetyl

ene

Pd(PPh₃)₂Cl₂

/ CuI / TEA

4-Bromo-3-

(phenylethyn

yl)phenol

~90-98% [4]

2
Trimethylsilyl

acetylene

Pd(PPh₃)₄ /

CuI /

Diisopropyla

mine

4-Bromo-3-

((trimethylsilyl

)ethynyl)phen

ol

~88-96% [4]

3 1-Hexyne
Pd(dppf)Cl₂ /

CuI / TEA

4-Bromo-3-

(hex-1-yn-1-

yl)phenol

~85-92% [4]

(Note: Yields

are estimated

based on

typical

regioselective

couplings of

bromo-iodo

arenes and

may vary.)
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Detailed Experimental Protocol: Synthesis of 4-Bromo-3-
(phenylethynyl)phenol
Materials:

4-Bromo-3-iodophenol (299 mg, 1.0 mmol)

Phenylacetylene (123 mg, 1.2 mmol, 131 µL)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (21 mg, 0.03 mmol, 3 mol%)

Copper(I) iodide (CuI) (6 mg, 0.03 mmol, 3 mol%)

Triethylamine (TEA) (5 mL)

Tetrahydrofuran (THF), anhydrous (5 mL)

Nitrogen or Argon gas supply

Procedure:

To a flame-dried Schlenk flask, add 4-Bromo-3-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

Evacuate and backfill the flask with inert gas three times.

Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

Add phenylacetylene via syringe and stir the mixture at room temperature.

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

Once complete, remove the solvents under reduced pressure.

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium

chloride solution (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography (hexane/ethyl acetate) to afford pure 4-

Bromo-3-(phenylethynyl)phenol.

Application 3: Regioselective Buchwald-Hartwig
Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond. This reaction can be directed

selectively to the C3 position to synthesize 3-amino-4-bromophenol derivatives, which are

valuable intermediates in drug discovery.

Quantitative Data Summary
Entry

Amine
(R¹R²NH)

Catalyst
System

Product Yield (%) Ref.

1 Morpholine

Pd₂(dba)₃ /

XPhos /

NaOtBu

4-(4-Brom-3-

hydroxyphen

yl)morpholine

~80-90% [1]

2 Aniline

Pd(OAc)₂ /

RuPhos /

Cs₂CO₃

4-Bromo-3-

(phenylamino

)phenol

~75-85% [1]

3 Benzylamine

Pd₂(dba)₃ /

BINAP /

K₃PO₄

3-

(Benzylamino

)-4-

bromophenol

~70-80% [1]

(Note: Yields

are estimated

based on

typical

regioselective

couplings of

bromo-iodo

arenes and

may vary.)
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Detailed Experimental Protocol: Synthesis of 4-(4-
Bromo-3-hydroxyphenyl)morpholine
Materials:

4-Bromo-3-iodophenol (299 mg, 1.0 mmol)

Morpholine (105 mg, 1.2 mmol, 105 µL)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol%)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%)

Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

Toluene, anhydrous (10 mL)

Nitrogen or Argon gas supply

Procedure:

In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.

Add 4-Bromo-3-iodophenol, XPhos, and Pd₂(dba)₃.

Add anhydrous toluene (10 mL) followed by morpholine via syringe.

Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (10

mL).

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the residue by column chromatography to yield the target product.
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Mechanism Visualization: Suzuki-Miyaura Catalytic
Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving

oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The differential reactivity of the halogen substituents in 4-Bromo-3-iodophenol provides a

reliable and powerful strategy for its regioselective functionalization. By leveraging well-

established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira,

and Buchwald-Hartwig reactions, researchers can selectively modify the C3-position (iodide)

before addressing the C4-position (bromide). The protocols and data presented here serve as

a guide for scientists in drug development and materials science to construct complex, highly

substituted phenolic compounds with precision and control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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